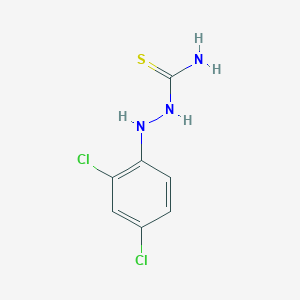

2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide

説明

2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a dichlorophenyl moiety attached to a hydrazinecarbothioamide backbone. This compound is synthesized via condensation reactions involving thiosemicarbazide and substituted carbonyl precursors, often yielding high purity (91% yield) and a melting point of 195°C . This compound has been studied for applications in medicinal chemistry, particularly as a precursor for antimicrobial and enzyme-inhibiting agents.

特性

IUPAC Name |

(2,4-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJTBCYRWJHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927139 | |

| Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13124-11-3 | |

| Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial potential:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potent antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 6.2 |

The compound's efficacy against colon carcinoma cells (HCT-116) is particularly noteworthy, indicating its potential for further development as an anticancer agent.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various hydrazine derivatives against resistant strains of bacteria. Results indicated that this compound was among the most effective in inhibiting bacterial growth.

- Cancer Cell Line Study : In vitro studies on MCF-7 and HCT-116 cells showed that treatment with this compound led to decreased cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings, highlighting the compound's potential for development as an anticancer agent.

作用機序

The mechanism of action of 4-(2,4-dichlorophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Thiosemicarbazide derivatives share a common backbone but differ in substituents, which critically influence their physical, chemical, and biological properties. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Key Observations :

- Conformational rigidity: Compounds with extended conjugation (e.g., phenoxy-acetyl derivatives) may exhibit altered solubility and binding kinetics .

Key Differentiators of this compound

- Reactivity: The dichlorophenyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions than monosubstituted analogs .

- Thermal Stability : A high melting point (195°C) suggests robust crystalline packing, advantageous for storage and formulation .

- Versatility : Serves as a precursor for diverse derivatives, including benzylidene-thiosemicarbazides and pyrazole-triazole hybrids, broadening its pharmacological scope .

生物活性

2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide, also known by its CAS number 13124-11-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a hydrazinecarbothioamide structure with a dichlorophenyl substituent. Its molecular formula is C_8H_8Cl_2N_2S, and it has a molecular weight of approximately 233.13 g/mol. The presence of the dichlorophenyl group is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various hydrazinecarbothioamides, this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be relatively low, suggesting strong antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This table summarizes the antimicrobial activity of the compound against selected microorganisms, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound was tested against human breast carcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The findings revealed significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 6.2 |

These results indicate that the compound exhibits promising anticancer activity, particularly against colon cancer cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Additionally, its ability to interact with cellular enzymes may contribute to its antimicrobial and anticancer activities .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of various hydrazine derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound was among the most effective in inhibiting growth .

- Cancer Cell Line Study : In vitro studies on MCF-7 and HCT-116 cells showed that treatment with this compound led to a decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these findings, indicating potential for further development as an anticancer agent .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(2,4-dichlorophenyl)-1-hydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of 2,4-dichlorophenylhydrazine with a thiocarbamoylating agent (e.g., carbon disulfide or thiourea derivatives). Key steps include:

- Precursor Selection : Use 2,4-dichlorophenylhydrazine hydrochloride (CAS RN 154660-96-5) as a starting material, as seen in analogous hydrazinecarbothioamide syntheses .

- Reaction Optimization : Employ polar aprotic solvents (e.g., DMF or ethanol) under reflux (70–90°C) with catalytic acid (HCl) to enhance nucleophilic substitution. Monitor progress via TLC or HPLC.

- Purification : Recrystallization from ethanol/water mixtures yields pure product. Purity ≥95% is achievable, as validated by elemental analysis and LC-MS .

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- FT-IR : Characteristic peaks include:

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between the dichlorophenyl and hydrazinecarbothioamide moieties. Disorder in solvent molecules must be accounted for during refinement .

Advanced: What mechanistic approaches are recommended to study its potential biological activity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) using microsomal fractions, given structural similarity to azole antifungals like imazalil .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the thiocarbonyl group and hydrophobic interactions with the dichlorophenyl ring .

- Resistance Studies : Compare activity against wild-type and mutant strains (e.g., Candida albicans) to identify resistance mechanisms .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC (≥98%) and confirm absence of byproducts (e.g., oxidized sulfones) .

- Assay Standardization : Use CLSI guidelines for antimicrobial testing. Include positive controls (e.g., fluconazole) and validate with multiple assays (broth microdilution vs. agar diffusion) .

- Statistical Validation : Apply ANOVA with post-hoc tests to assess inter-study variability. Meta-analysis of IC₅₀ values across publications can identify trends .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow EPA guidelines for halogenated waste .

Advanced: How can structural dynamics (e.g., tautomerism or conformational flexibility) be analyzed experimentally and computationally?

Methodological Answer:

- Tautomer Stability : Use NMR (¹H and ¹³C) in DMSO-d₆ to detect keto-enol tautomers. DFT calculations (B3LYP/6-311+G**) predict energetically favorable forms .

- Conformational Analysis : Variable-temperature NMR (-40°C to 60°C) identifies rotational barriers around the C-N hydrazine bond. MD simulations (AMBER) model solvent effects on flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。